molecular formula C25H30BrN3O3 B11426967 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11426967
M. Wt: 500.4 g/mol
InChI Key: UWMMHAKTZRTWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of brominated phenoxy, tert-butyl, and oxadiazole groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of 4-tert-butylphenol to introduce the bromine atom at the ortho position.

    Ether Formation: The brominated phenol is then reacted with 2-bromoacetyl bromide to form the phenoxy ether linkage.

    Oxadiazole Formation: The oxadiazole ring is synthesized separately by reacting 3-methylbenzonitrile with hydrazine hydrate and acetic anhydride.

    Coupling Reaction: The oxadiazole derivative is then coupled with the phenoxy ether intermediate using a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Final Acetamide Formation: The final step involves the reaction of the coupled product with isopropylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Tert-butyl alcohol derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of brominated phenoxy and oxadiazole groups in various chemical reactions.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored as drug candidates, particularly if they show promising biological activity in preliminary studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The oxadiazole ring could play a crucial role in binding to biological targets, while the brominated phenoxy group might enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-tert-butylphenoxy)acetic acid: Similar structure but lacks the oxadiazole ring.

    N-(3-methylphenyl)-N-(propan-2-yl)acetamide: Similar structure but lacks the brominated phenoxy group.

    2-(4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: Similar structure but lacks the bromine atom.

Uniqueness

The uniqueness of 2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide lies in its combination of brominated phenoxy, tert-butyl, and oxadiazole groups

Properties

Molecular Formula

C25H30BrN3O3

Molecular Weight

500.4 g/mol

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C25H30BrN3O3/c1-16(2)29(14-22-27-24(28-32-22)18-9-7-8-17(3)12-18)23(30)15-31-21-11-10-19(13-20(21)26)25(4,5)6/h7-13,16H,14-15H2,1-6H3

InChI Key

UWMMHAKTZRTWGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=C(C=C(C=C3)C(C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.